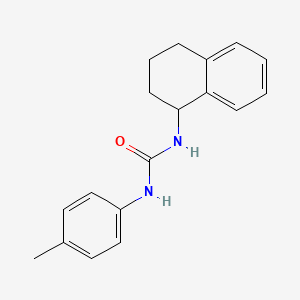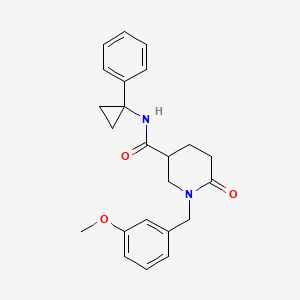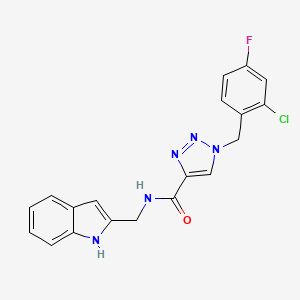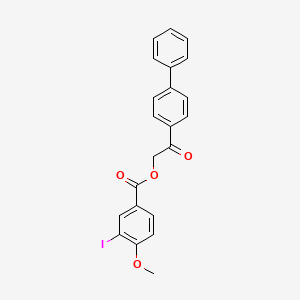
1-(4-Methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The unique structure of this compound, featuring a tetrahydronaphthalene moiety and a methylphenyl group, suggests it may have interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with 4-methylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems could enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1-(4-Methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(4-Methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The compound may bind to active sites or allosteric sites, influencing the function of the target protein and thereby exerting its effects.
相似化合物的比较
Similar Compounds
1-(4-Methylphenyl)-3-phenylurea: Lacks the tetrahydronaphthalene moiety.
1-(4-Methylphenyl)-3-(2,3-dihydro-1H-inden-1-yl)urea: Contains a different bicyclic structure.
1-(4-Methylphenyl)-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)urea: Features an isoquinoline ring instead of a naphthalene ring.
Uniqueness
The presence of the tetrahydronaphthalene moiety in 1-(4-Methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea distinguishes it from other similar compounds. This structural feature may confer unique chemical and biological properties, making it a compound of interest for further research.
属性
IUPAC Name |
1-(4-methylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13-9-11-15(12-10-13)19-18(21)20-17-8-4-6-14-5-2-3-7-16(14)17/h2-3,5,7,9-12,17H,4,6,8H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCCTBPLXRDHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824096 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-chlorobenzyl)-5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5247560.png)

![[2-ethoxy-4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] naphthalene-1-carboxylate](/img/structure/B5247564.png)
![N-cyclopentyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-methylsulfanylacetamide](/img/structure/B5247566.png)
![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide](/img/structure/B5247569.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B5247587.png)
![N-[(2-chloro-4-iodophenyl)carbamothioyl]-4-(propan-2-yl)benzamide](/img/structure/B5247592.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5247609.png)


![2-(4-methoxyphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5247647.png)
![4-[3-[2-(4-methylphenyl)imidazo[1,2-a]benzimidazol-3-yl]propyl]morpholine;dihydrochloride](/img/structure/B5247655.png)
